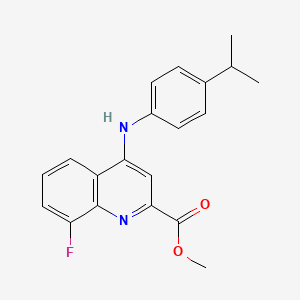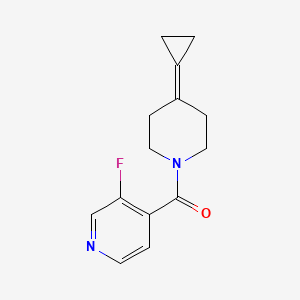
3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea, also known as CDPU, is a synthetic compound that has been used in scientific research for many years. It is a member of the urea family of compounds and is used as a reagent in various biochemical and physiological experiments. CDPU has a wide range of applications in the laboratory, including the synthesis of other compounds, the study of biochemical and physiological processes, and the study of drug efficacy and toxicity.
Aplicaciones Científicas De Investigación
Photodegradation and Hydrolysis Studies
Studies on substituted ureas, such as monolinuron and linuron, have shown that these compounds do not hydrolyze at various pH levels and have a slow rate of photodegradation. This suggests potential environmental persistence and stability under certain conditions, which might be relevant for 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea (Gatidou & Iatrou, 2011).
Degradation in Soil
Research on maloran, a related compound, indicates that substituted urea herbicides degrade in soil primarily through microbial action. This finding could be applicable to understanding the environmental fate of 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea (Katz & Strusz, 1968).
Synthesis and Chemical Properties
Studies have focused on synthesizing various derivatives of substituted phenylureas, including those related to 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea. These syntheses explore the chemical properties and potential applications of these compounds (Gardner, Moir, & Purves, 1948).
Antimicrobial Degradation
The degradation of antimicrobials like triclosan and triclocarban, which share structural similarities with substituted ureas, has been studied. This research could provide insights into the reactivity and breakdown pathways of 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea (Sirés et al., 2007).
Interaction with Biological Molecules
Research has explored the interaction of certain urea compounds with biological molecules, such as tubulin, which is crucial for understanding the potential biomedical applications of these compounds. This could be relevant for 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea in terms of its potential biological interactions (Fortin et al., 2011).
Translation Inhibition in Cancer Research
Some N,N'-diarylureas have been identified as inhibitors of cancer cell proliferation, suggesting a potential research avenue for 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea in oncological applications (Denoyelle et al., 2012).
Propiedades
IUPAC Name |
2-chloro-N-[(3,4-diethoxyphenyl)carbamoyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-3-19-10-6-5-9(7-11(10)20-4-2)15-13(18)16-12(17)8-14/h5-7H,3-4,8H2,1-2H3,(H2,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNGBGFTCCEKRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)NC(=O)CCl)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2398143.png)
![3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2398144.png)
![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2398145.png)


![4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2398148.png)
![4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile](/img/structure/B2398151.png)

![4-(1H-imidazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2398154.png)
![5-Bromo-1-(cyclopropylcarbonyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}indoline](/img/structure/B2398159.png)

